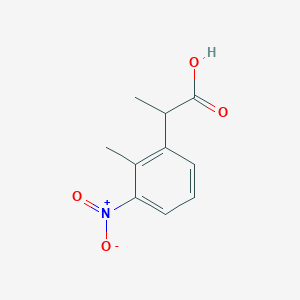
2-Methyl-3-nitrophenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-nitrophenylpropanoic acid is a chemical compound with the molecular weight of 209.2 . Its IUPAC name is 2-(2-methyl-3-nitrophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-nitrophenylpropanoic acid is1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry:
- 2-Methyl-3-nitrophenylpropanoic acid has been utilized in the synthesis and resolution of specific organic compounds. For example, Drewes et al. (1992) discussed using a related compound, 2-amino-1-(4-nitrophenyl)propan-1,3-diol, to resolve racemic hydroxy methylene phenylpropanoic acid. This process involved converting the laevorotatory enantiomer into anti and syn methyl hydroxy methyl phenylpropanoate (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Chemical Reactions and Catalysis:
- Wan et al. (2013) developed a method for meta-C–H arylation and methylation of phenylpropanoic acid using a nitrile template. This study illustrates the potential for using modified versions of phenylpropanoic acid in complex chemical syntheses (Wan, Dastbaravardeh, Li, & Yu, 2013).
- Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of nitrocyclopropanecarboxylates, highlighting the versatility of nitropropane derivatives in organic synthesis (Lifchits & Charette, 2008).
Biochemistry and Toxicology:
- Fiala, Conaway, and Mathis (1989) investigated the oxidative DNA and RNA damage in rats treated with 2-nitropropane, a compound related to 2-Methyl-3-nitrophenylpropanoic acid. This study contributes to understanding the biochemical and toxicological effects of nitroalkanes (Fiala, Conaway, & Mathis, 1989).
Environmental Applications:
- Bhushan et al. (2000) discussed the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, emphasizing the potential environmental bioremediation uses of nitrophenol compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Propiedades
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBBKFKBSAAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)
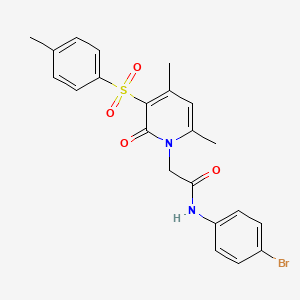
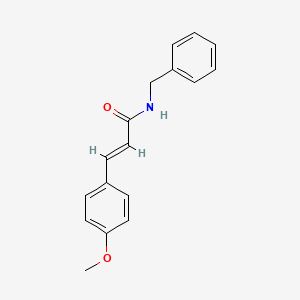
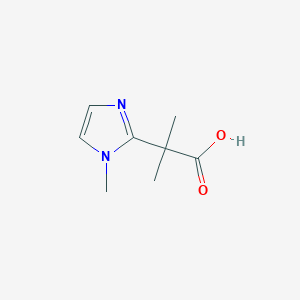
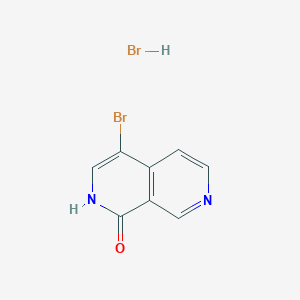
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2687477.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)
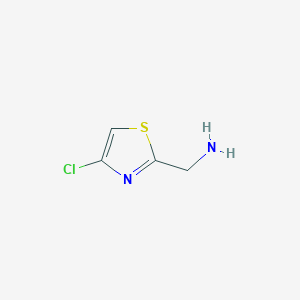
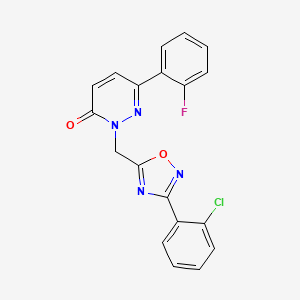
methanone](/img/structure/B2687487.png)